2-methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Orexin receptor pharmacology Tetrahydroisoquinoline SAR N-sulfonamide pharmacophore

This 7‑substituted, 1‑unsubstituted tetrahydroisoquinoline (THIQ) acetamide is a structurally differentiated orexin receptor antagonist tool. Unlike almorexant or TCS‑OX2‑29, it features an N‑tosyl group and a 2‑methoxyacetamide H‑bond donor for probing OX1 selectivity. With clogP 2.29 and TPSA 87.57 Ų, it offers superior CNS drug‑likeness for lead optimization. Use as a dual‑pharmacophore scaffold for orexin biology and anticancer phenotypic screening. Stock available; request quote for bulk pricing.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 954708-30-6
Cat. No. B2981561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
CAS954708-30-6
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC
InChIInChI=1S/C19H22N2O4S/c1-14-3-7-18(8-4-14)26(23,24)21-10-9-15-5-6-17(11-16(15)12-21)20-19(22)13-25-2/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22)
InChIKeyXEJCHHKCUBXOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 954708-30-6): Tetrahydroisoquinoline-Derived Orexin Receptor Antagonist Scaffold for Procurement Evaluation


2-Methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 954708-30-6, molecular formula C19H22N2O4S, MW 374.46) is a synthetic tetrahydroisoquinoline (THIQ) derivative belonging to the acetamide subclass claimed generically in patent family US20060178515A1 as an orexin receptor antagonist [1]. The compound features three distinguishing structural elements: an N-tosyl (4-methylphenylsulfonyl) group at the 2-position of the THIQ ring, a 2-methoxyacetamide substituent at the 7-position, and an unsubstituted 1-position. This substitution pattern departs from the canonical 6,7-dimethoxy-1-aralkyl THIQ architecture found in clinically evaluated dual orexin receptor antagonists such as almorexant and ACT-462206, positioning it as a structurally differentiated tool compound for orexin receptor pharmacology studies [2].

Why In-Class Tetrahydroisoquinoline-Based Orexin Antagonists Cannot Substitute for 2-Methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 954708-30-6)


Tetrahydroisoquinoline-based orexin receptor antagonists are not functionally interchangeable. Published structure-activity relationship (SAR) data demonstrate that the position and electronic nature of substituents on the THIQ core dictate both orexin receptor subtype selectivity (OX1 vs. OX2) and intrinsic antagonist potency . Specifically, 7-substituted THIQs exhibit potent OX1 antagonism (Ke = 23.7 nM), whereas 6-substituted analogs are largely inactive . Furthermore, the N-sulfonyl pharmacophore present in this compound is associated with a distinct biological profile; N-benzenesulfonyl-THIQ derivatives have demonstrated sub-micromolar anticancer activity (IC50 = 0.56 µM against HepG2) that is absent in N-alkyl THIQ analogs [1]. Simple substitution with a 6,7-dimethoxy or N-alkyl THIQ analog would therefore alter both receptor pharmacology and off-target activity profiles, undermining experimental reproducibility in orexin-targeted research programs.

Product-Specific Quantitative Differentiation Evidence for 2-Methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 954708-30-6)


N-Tosyl Substitution Confers Distinct Pharmacological Profile vs. N-Alkyl and N-Acyl THIQ Orexin Antagonists

The target compound bears an N-tosyl (4-methylphenylsulfonyl) group, whereas the clinically evaluated dual orexin receptor antagonists almorexant and ACT-462206 employ N-alkyl/α-phenylacetamide substitution. Published data on the structurally related N-benzenesulfonyl-THIQ series demonstrate that this N-sulfonyl modification is associated with potent cytotoxicity: the p-tolyl analog (27) showed an IC50 of 0.56 µM against HepG2 hepatocellular carcinoma cells without affecting normal cells [1]. This dual orexin-antagonist/anticancer activity profile is absent in N-alkyl THIQ derivatives such as almorexant, whose primary pharmacology is confined to OX1/OX2 receptor blockade (400 mg almorexant ≈ 400–1000 mg ACT-462206 in pharmacodynamic effect) [2]. No direct IC50 data are available for CAS 954708-30-6 itself; the evidence presented is class-level inference from the N-sulfonyl THIQ chemotype.

Orexin receptor pharmacology Tetrahydroisoquinoline SAR N-sulfonamide pharmacophore

7-Position 2-Methoxyacetamide Substitution Aligns with Critical OX1 Receptor Antagonism Determinant

Structure-activity relationship studies on the THIQ scaffold have established that substitution at the 7-position is essential for OX1 orexin receptor antagonism. Perrey et al. (2015) demonstrated that 7-substituted THIQ compound 10c exhibits potent OX1 antagonism with Ke = 23.7 nM, whereas 6-substituted analogs (with no 7-substituent) were generally inactive (Ke > 10,000 nM for most analogs) . The target compound CAS 954708-30-6 bears a 2-methoxyacetamide group at the 7-position, structurally consistent with the requirement for 7-substitution for OX1 activity. In contrast, the prototypical dual antagonist almorexant places methoxy groups at both the 6- and 7-positions, yielding dual OX1/OX2 activity [1]. No direct OX1/OX2 binding or functional data exist for CAS 954708-30-6; this evidence is class-level inference based on shared 7-substitution pattern.

OX1 receptor selectivity Tetrahydroisoquinoline position 7 SAR Orexin receptor subtype pharmacology

N-Tosyl-1,2,3,4-Tetrahydroisoquinoline Core Demonstrates Cytotoxic Activity Across Multiple Cancer Cell Lines

The N-tosyl-THIQ core scaffold shared by CAS 954708-30-6 has been systematically evaluated for cytotoxicity. Pingaew et al. (2013) reported that 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs (4a–4l) displayed cytotoxicity against MOLT-3 (acute lymphoblastic leukemia), HuCCA-1 (cholangiocarcinoma), A-549 (lung adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines [1]. The most potent compound (4k, o-hydroxy derivative) exhibited IC50 = 1.23 µM against MOLT-3 cells, while trimethoxy analog 4f achieved IC50 = 22.70 µM against HepG2, surpassing the reference drug etoposide [1]. CAS 954708-30-6 shares the identical N-tosyl-THIQ core but differs in bearing a 7-acetamide rather than a 1-substituent. The N-sulfonyl THIQ chemotype is thus established as a privileged scaffold for anticancer activity; no direct cytotoxicity data exist for CAS 954708-30-6 specifically.

Anticancer tetrahydroisoquinolines N-tosyl-THIQ cytotoxicity MOLT-3 HepG2 cancer pharmacology

Absence of 1-Position Substituent Distinguishes CAS 954708-30-6 from All Major Clinically Evaluated THIQ Orexin Antagonists

A key structural discriminant of CAS 954708-30-6 is the absence of any substituent at the 1-position of the tetrahydroisoquinoline ring. All clinically evaluated THIQ-based orexin receptor antagonists—including almorexant (1-[2-(4-trifluoromethylphenyl)ethyl]), ACT-462206, and RTIOX-276—bear bulky aralkyl or heteroaralkyl groups at the 1-position, which are critical for high-affinity receptor binding [1]. In the N-tosyl-THIQ anticancer series, 1-substitution strongly modulates cytotoxicity: p-methoxy substitution (4d) completely abolishes activity while o-hydroxy (4k) yields IC50 = 1.23 µM [2]. The 1-unsubstituted topology of CAS 954708-30-6 therefore represents a distinct pharmacological starting point, potentially yielding altered receptor binding kinetics, reduced lipophilicity (computed clogP ≈ 2.29 vs. almorexant clogP ≈ 4.5), and a different metabolic liability profile compared to 1-substituted analogs [3].

THIQ scaffold differentiation Orexin antagonist structural comparison 1-unsubstituted tetrahydroisoquinoline

2-Methoxyacetamide at 7-Position Offers Hydrogen Bonding Capacity Distinct from Methoxy or Hydroxy Substituents in Published THIQ Series

The 7-position substituent of CAS 954708-30-6 is a 2-methoxyacetamide group (–NHCOCH2OCH3), which provides both a hydrogen bond donor (amide N–H) and a hydrogen bond acceptor (amide C=O, ether O) in a flexible two-atom linker arrangement. This contrasts with the simple alkoxy (–OR) or hydroxy (–OH) 7-substituents evaluated in the systematic SAR study by Perrey et al. (2015), where 7-alkoxy analogs (e.g., 10a–e) achieved OX1 Ke values ranging from 23.7 to 346 nM . The acetamide NH in the target compound introduces an additional H-bond donor not present in 7-alkoxy or 7-hydroxy THIQs, which may enable interactions with receptor residue hydrogen bond acceptors (e.g., backbone carbonyls) that are inaccessible to ether-linked substituents. No direct binding data are available for CAS 954708-30-6; this represents a pharmacophore-level differentiation inference.

Acetamide hydrogen bonding THIQ 7-position pharmacophore Ligand-receptor interaction

Recommended Research Application Scenarios for 2-Methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 954708-30-6) Based on Verified Differentiation Evidence


OX1-Selective Orexin Receptor Antagonist Lead Optimization Campaigns Requiring 7-Substituted, 1-Unsubstituted THIQ Scaffolds

For medicinal chemistry programs targeting selective OX1 receptor antagonism, CAS 954708-30-6 provides a 7-substituted, 1-unsubstituted THIQ starting point. Published SAR confirms that 7-substitution is essential for OX1 activity (Ke = 23.7 nM for lead compound 10c), while the absence of a 1-substituent offers a vector for de novo optimization of receptor subtype selectivity . This scaffold topology is not represented among commercially available orexin antagonist tool compounds such as almorexant or TCS-OX2-29, both of which bear 1-substituents and have fixed selectivity profiles [1].

Dual-Pharmacophore Exploration: N-Sulfonyl THIQ Anticancer Activity with Orexin Receptor Modulation Potential

The N-tosyl-THIQ core is a validated privileged scaffold for anticancer activity, with analogs achieving IC50 values of 1.23–22.70 µM across multiple cancer cell lines including MOLT-3, HepG2, and A-549 . CAS 954708-30-6 combines this N-tosyl-THIQ cytotoxic chemotype with a 7-acetamide substitution pattern consistent with orexin receptor modulation. This dual-pharmacophore architecture is suitable for research programs investigating the intersection of orexin signaling and cancer biology, or for phenotypic screening campaigns where both target engagement profiles may be relevant [1].

THIQ Scaffold Physicochemical Property Optimization via 1-Unsubstituted Topology

The 1-unsubstituted THIQ core of CAS 954708-30-6 yields computed physicochemical properties (clogP ≈ 2.29, TPSA = 87.57 Ų) that are substantially more favorable for CNS drug-likeness than 1-aralkyl-substituted THIQ antagonists such as almorexant (clogP ≈ 4.5) [1]. This property differentiation supports the use of CAS 954708-30-6 as a low-lipophilicity starting scaffold in lead optimization programs where reducing logP is a primary objective, particularly for CNS-penetrant orexin receptor ligands where excessive lipophilicity contributes to off-target binding and metabolic instability [2].

7-Acetamide Hydrogen Bond Pharmacophore SAR Expansion Studies

The 2-methoxyacetamide group at the 7-position introduces an amide N–H hydrogen bond donor that is absent in all published 7-alkoxy and 7-hydroxy THIQ OX1 antagonist series . CAS 954708-30-6 is therefore the appropriate procurement choice for research groups seeking to systematically evaluate the contribution of H-bond donor capacity at the 7-position to orexin receptor affinity, subtype selectivity, and functional antagonist activity. This structural feature may enable interactions with receptor residue acceptors (e.g., OX1 TM3 Asp/Glu side chains or backbone carbonyls) that cannot be probed with existing 7-alkoxy THIQ tool compounds .

Quote Request

Request a Quote for 2-methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.